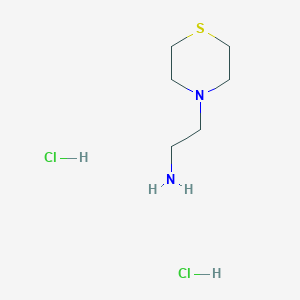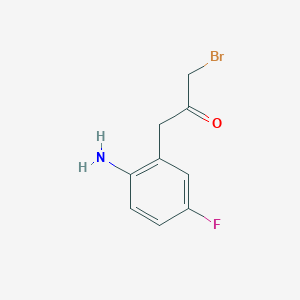
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C9H9BrFNO It is a derivative of acetophenone, featuring an amino group at the ortho position and a fluorine atom at the meta position on the benzene ring, along with a bromopropanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-5-fluorophenyl)ethanone. The reaction typically proceeds as follows:
Starting Material: 1-(2-Amino-5-fluorophenyl)ethanone.
Bromination: The ethanone is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Product Isolation: The resulting this compound is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide, and catalysts like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions of fluorinated aromatic compounds with biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorine groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromopropanone side chain may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-5-fluorophenyl)ethanone: Lacks the bromopropanone side chain, making it less reactive in certain substitution reactions.
2-Amino-5-fluorobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
1-(2-Amino-4-fluorophenyl)-3-bromopropan-2-one: Similar structure but with the fluorine atom at the para position, affecting its chemical properties and reactivity.
Uniqueness
1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one is unique due to the specific positioning of the amino and fluorine groups on the benzene ring, combined with the bromopropanone side chain
Propiedades
Fórmula molecular |
C9H9BrFNO |
|---|---|
Peso molecular |
246.08 g/mol |
Nombre IUPAC |
1-(2-amino-5-fluorophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H9BrFNO/c10-5-8(13)4-6-3-7(11)1-2-9(6)12/h1-3H,4-5,12H2 |
Clave InChI |
YISKUOYPGXYHPP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)CC(=O)CBr)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


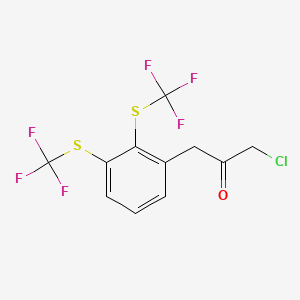
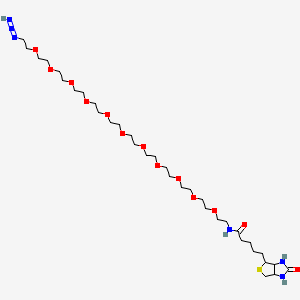
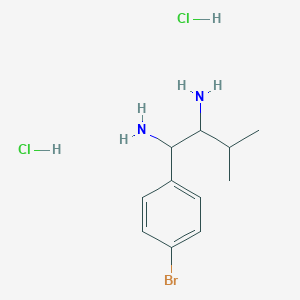
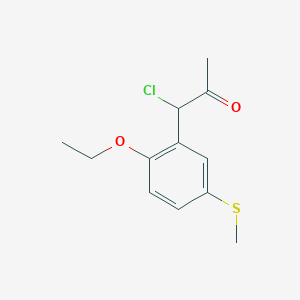
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
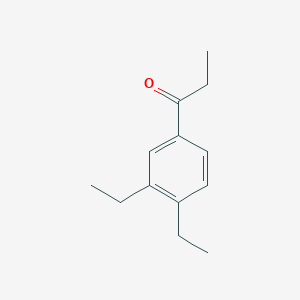
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)



